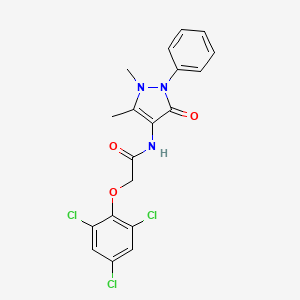![molecular formula C14H12N2O2S2 B5782256 3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5782256.png)
3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a thiocyanate derivative of phenylsulfonylamine and is known for its ability to inhibit the activity of specific enzymes in the body. In
Mécanisme D'action
The mechanism of action of 3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate involves the inhibition of specific enzymes in the body. This compound binds to the active site of the enzyme and prevents it from carrying out its normal function. The exact mechanism of inhibition varies depending on the enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme being targeted. Inhibition of carbonic anhydrase, for example, can lead to a decrease in the production of bicarbonate ions, which can affect pH regulation in the body. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can affect neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate in lab experiments is its potency as an enzyme inhibitor. This compound has been shown to be highly effective at inhibiting specific enzymes, making it a valuable tool for studying enzyme function. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal are necessary to prevent harm to researchers and the environment.
Orientations Futures
There are several future directions for the study of 3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate. One area of interest is in the development of more potent and selective enzyme inhibitors. Another area of interest is in the study of the compound's potential use in the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential impact on human health.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been extensively studied for its ability to inhibit specific enzymes and its potential use in the treatment of various diseases. While there are limitations to using this compound in lab experiments, its potency as an enzyme inhibitor makes it a valuable tool for studying enzyme function. Further research is needed to fully understand the potential applications and impact of this compound on human health.
Méthodes De Synthèse
The synthesis of 3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate involves the reaction of 3-methyl-4-aminophenyl sulfonamide with thiophosgene. The reaction takes place under mild conditions and yields a high purity product. The synthesis of this compound has been extensively studied, and several modifications have been proposed to improve the yield and purity of the final product.
Applications De Recherche Scientifique
3-methyl-4-[(phenylsulfonyl)amino]phenyl thiocyanate has been widely studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the study of enzyme inhibitors. This compound has been shown to be a potent inhibitor of several enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
[4-(benzenesulfonamido)-3-methylphenyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-11-9-12(19-10-15)7-8-14(11)16-20(17,18)13-5-3-2-4-6-13/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGHYFPZEOCQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC#N)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-bromo-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5782176.png)
![2-{4-ethyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5782182.png)
![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5782189.png)

![N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5782210.png)


![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5782222.png)
![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5782225.png)



![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-2H-chromen-2-one](/img/structure/B5782248.png)
